![molecular formula C13H11NO2 B1594647 4-(Pyridin-2-ylmethoxy)benzaldehyde CAS No. 57748-41-1](/img/structure/B1594647.png)
4-(Pyridin-2-ylmethoxy)benzaldehyde
Overview
Description
“4-(Pyridin-2-ylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H11NO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular weight of “4-(Pyridin-2-ylmethoxy)benzaldehyde” is 213.24 . The InChI code for this compound is 1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2 .Physical And Chemical Properties Analysis
“4-(Pyridin-2-ylmethoxy)benzaldehyde” is a solid at room temperature .Scientific Research Applications
Fluorogenic Turn-On Recognition of Hg2+
This compound has been used to create a probe for the detection of mercury ions (Hg2+) in water and living cells. The probe, known as fluorescein-2-(Pyridin-2-ylmethoxy)benzaldehyde conjugate (FO 511), offers a fluorogenic turn-on recognition, which is significant for environmental monitoring and biological applications .
Anticancer Activity
Research has shown that derivatives of this compound exhibit excellent antiproliferative activity against certain cancer cell lines, such as A549 (lung carcinoma) and HCT116 (colon carcinoma), indicating its potential use in anticancer therapies .
Synthesis of Phosphorescent Materials
4-(Pyridin-2-ylmethoxy)benzaldehyde may be used as a ligand for synthesizing novel phosphorescent iridium (III) complexes. These complexes have applications in organic light-emitting diodes (OLEDs) and other photonic devices .
Chemical Synthesis
The compound is involved in various chemical synthesis processes, including the click reaction to produce benzaldehyde analogues with potential antimicrobial activity .
Biological and Chemical Process Investigation
properties
IUPAC Name |
4-(pyridin-2-ylmethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHNUKSZFMWQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353965 | |
Record name | 4-(pyridin-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-ylmethoxy)benzaldehyde | |
CAS RN |
57748-41-1 | |
Record name | 4-(pyridin-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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